Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
CAS No.: 104296-35-7
Cat. No.: VC20757951
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104296-35-7 |
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Molecular Formula | C11H12N2O3 |
Molecular Weight | 220.22 g/mol |
IUPAC Name | ethyl 5-(furan-2-yl)-1-methylpyrazole-3-carboxylate |
Standard InChI | InChI=1S/C11H12N2O3/c1-3-15-11(14)8-7-9(13(2)12-8)10-5-4-6-16-10/h4-7H,3H2,1-2H3 |
Standard InChI Key | QEOVLTVAGMDVLQ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NN(C(=C1)C2=CC=CO2)C |
Canonical SMILES | CCOC(=O)C1=NN(C(=C1)C2=CC=CO2)C |
Introduction
Overview
Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring both a furan and a pyrazole ring. It has garnered interest in medicinal chemistry because of its unique structure and potential biological activities, which allow for diverse chemical modifications.
Basic Information
Synonyms
Several synonyms exist for Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate, including :
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Ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate
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Ethyl 5-furan-2-yl-1-methyl-1h-pyrazole-3-carboxylate
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Ethyl 5-furan-2-yl-1-methylpyrazole-3-carboxylate
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3-ethoxycarbonyl-5-2-furyl-1-methylpyrazole
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1h-pyrazole-3-carboxylicacid, 5-2-furanyl-1-methyl-, ethyl ester
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Ethyl 5-2-furyl-1-methylpyrazole-3-carboxylate
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1-methyl-5-2-furyl-1h-pyrazole-3-carboxylic acid ethyl ester
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1h-pyrazole-3-carboxylicacid,5-2-furanyl-1-methyl-,ethyl ester
Preparation Methods
The synthesis of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. Industrial production methods may use similar synthetic routes optimized for large-scale production, including continuous flow reactors to maintain product quality and yield. Reaction conditions such as temperature, pressure, and catalysts are carefully controlled to maximize efficiency and minimize by-products.
Scientific Research Applications
Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate has been explored in various scientific research applications:
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Chemistry: As a building block for synthesizing more complex heterocyclic compounds.
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Biology: For its potential antimicrobial and antifungal properties.
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Medicine: For its potential as an anti-inflammatory and anticancer agent.
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Industry: In developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate involves interactions with specific molecular targets. Its potential anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, reducing the synthesis of pro-inflammatory mediators. Its anticancer properties could be linked to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Key differences exist between Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate and similar compounds:
The presence of both furan and pyrazole rings gives Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate distinct electronic and steric properties, allowing for specific interactions with biological targets, making it valuable in drug discovery and development.
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